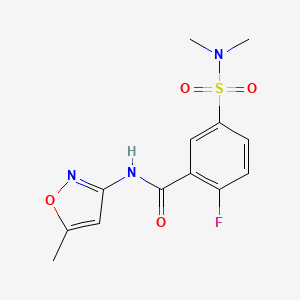
2-fluoro-N-(1-methylpiperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(1-methylpiperidin-4-yl)benzamide is a chemical compound with the molecular formula C13H18FN3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorine atom, a benzamide group, and a piperidine ring, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(1-methylpiperidin-4-yl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 1-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
2-fluoro-N-(1-methylpiperidin-4-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .
Applications De Recherche Scientifique
2-fluoro-N-(1-methylpiperidin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide
- 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide
Uniqueness
2-fluoro-N-(1-methylpiperidin-4-yl)benzamide is unique due to its specific combination of a fluorine atom, a benzamide group, and a piperidine ring. This combination imparts distinct chemical properties, such as increased stability and specific binding affinity to certain molecular targets, making it valuable in various research applications .
Propriétés
IUPAC Name |
2-fluoro-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-16-8-6-10(7-9-16)15-13(17)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZXURLAIJUJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-ethyl-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4957897.png)
![1-(4-Bromophenyl)-3-pyridin-4-ylbenzo[f]quinoline](/img/structure/B4957907.png)


![4-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine](/img/structure/B4957926.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4957929.png)
![4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4957936.png)
![N-(3-chloro-4-fluorophenyl)-N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4957945.png)
![6-[(3-Methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4957951.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide](/img/structure/B4957966.png)
![3-{1-[3-(allyloxy)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4957968.png)

![ethyl 5-{[4-(4-methyl-1,4-diazepan-1-yl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate](/img/structure/B4957980.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4957984.png)
